![molecular formula C21H27N5O3 B2506269 3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-26-7](/img/structure/B2506269.png)
3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Molecular Structure Analysis
The molecular structure of pyrimidines can be analyzed using various spectroscopic techniques. For instance, the IR spectra can reveal the presence of NH, C≡N, and C=O groups. The 1H NMR spectra can provide information about the hydrogen atoms in the molecule, and the 13C NMR spectra can provide information about the carbon atoms .
Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, they can be used as versatile synthons for the preparation of other heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, and the yield can be determined by weighing the product .
Scientific Research Applications
Molecular Structure Analysis
Studies have revealed that molecules similar to the given compound exhibit specific molecular structures that facilitate the formation of dimers through hydrogen bonds and pi-pi stacking interactions. For instance, the analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones showed that these compounds form centrosymmetric dimers, which are further linked into chains or sheets by pi-pi stacking interactions and hydrogen bonds, indicating potential applications in the study of molecular interactions and crystal engineering (Trilleras et al., 2009).
Synthesis of Heterocyclic Compounds
Research into the synthesis of polyfunctional fused heterocyclic compounds has explored reactions involving similar pyrimidine derivatives. These studies contribute to the field of pharmaceutical chemistry by offering pathways for the synthesis of compounds with potential antibacterial, fungicidal, and other therapeutic activities (Hassaneen et al., 2003).
Optical and Nonlinear Optical Applications
Novel pyrimidine-based bis-uracil derivatives synthesized from reactions involving similar compounds have shown promising optical, nonlinear optical (NLO), and potential drug discovery applications. These derivatives exhibit significant NLO properties, making them candidates for NLO device fabrication, highlighting their utility in the development of new materials for optical applications (Mohan et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-11-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12-14(2)13-26(17)20)16-9-7-6-8-15(16)3/h6-9,14H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXTCJTPZWCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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